molecular formula C16H26Cl2N4O B2738043 1-Benzyl-4-(piperazine-1-carbonyl)piperazine dihydrochloride CAS No. 1989672-19-6

1-Benzyl-4-(piperazine-1-carbonyl)piperazine dihydrochloride

Cat. No.: B2738043
CAS No.: 1989672-19-6
M. Wt: 361.31
InChI Key: MNKQXGPBIXPKEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-(piperazine-1-carbonyl)piperazine dihydrochloride is a chemical compound with the molecular formula C16H26Cl2N4O and a molecular weight of 361.31 . It is used for research purposes .

Scientific Research Applications

Therapeutic Applications

Piperazine derivatives, including structures similar to 1-Benzyl-4-(piperazine-1-carbonyl)piperazine dihydrochloride, are studied extensively for their central pharmacological activities. These compounds exhibit a wide range of therapeutic applications, including antipsychotic, antidepressant, and anxiolytic effects, primarily through the activation of the monoamine pathway (Brito, Moreira, Menegatti, & Costa, 2018). Their structural versatility allows for modulation of various central nervous system targets, showcasing the compound's potential in developing new central nervous system (CNS) therapeutics.

Synthesis and Labeling

Specifically labeled 1-Benzyl-4-(piperazine-1-carbonyl)piperazine derivatives have been synthesized for use in metabolism studies, demonstrating the compound's utility in pharmacokinetic research (Zólyomi & Budai, 1981). This synthesis approach enables researchers to track the metabolic fate of piperazine derivatives, which is crucial for understanding their pharmacological effects and potential toxicity.

Antimicrobial Activities

Research into piperazine derivatives has also revealed their antimicrobial properties. Novel 1,2,4-Triazole derivatives incorporating the piperazine moiety have shown good to moderate activities against various microorganisms, highlighting the compound's role in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Such findings are significant, especially in the era of increasing antibiotic resistance.

Enantioseparation for Drug Synthesis

The enantioseparation of piperazine derivatives is crucial for synthesizing chiral drugs, such as the antihypertensive drug doxazosin. Research has developed high-performance liquid chromatographic methods for separating enantiomers of similar compounds, contributing to the production of more effective and safer pharmaceuticals (Yu, 2005).

Antioxidant and Antimicrobial Compounds

Derivatives of 1-Benzyl-4-(piperazine-1-carbonyl)piperazine have been synthesized and evaluated for their antimicrobial and antioxidant activities. Some compounds exhibited significant activity against pathogenic bacterial and fungal strains and showed moderate antioxidant activity, demonstrating the compound's potential in developing new therapeutic agents with dual functions (Mallesha & Mohana, 2011).

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-piperazin-1-ylmethanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O.2ClH/c21-16(19-8-6-17-7-9-19)20-12-10-18(11-13-20)14-15-4-2-1-3-5-15;;/h1-5,17H,6-14H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKQXGPBIXPKEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)N2CCN(CC2)CC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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